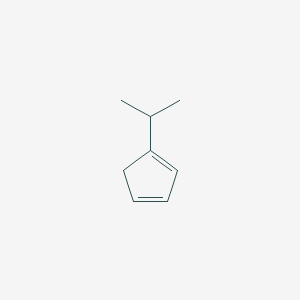

1,3-Cyclopentadiene, 1-(1-methylethyl)

Cat. No. B1634017

M. Wt: 108.18 g/mol

InChI Key: MWQKURVBJZAOSC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04915988

Procedure details

Sodium cyclopentadienide is prepared by using 30 g of fine sodium beads (a two fold excess) and 50 ml of monomeric cyclopentadiene in 500 ml of tetrahydrofuran (THF). This solution is then transferred to another vessel (away from excess sodium) and stirred while adding 60 ml of isopropyl bromide from a dropping funnel. After completion the NaBr is allowed to settle. The slightly yellow solution containing isopropylcyclopentadiene is then transferred to a still pot for the separation of THF by fractional distillation. Pure isopropylcyclopentadiene thus produced is mixed with prepurified argon and passed downwardly through a vertical quartz tube 1/2 in o.d. which is heated electrically to 500°-600° C. by an electrical resistance heater in a tube furnace mounted vertically. Strontium metal chips are supported in the quartz tube by a platinum foil with many holes on it at a tube constriction. The product, which flows down the tube walls as a viscous liquid, is collected in a three-necked flask connected to the bottom end of the tube.

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.C(Br)(C)C.[Na+:11].[Br-].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>O1CCCC1>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Na+:11].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14] |f:3.4,7.8,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Br-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C1=CC=CC1

|

Step Seven

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solution is then transferred to another vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

still pot for the separation of THF

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[CH-]1C=CC=C1.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C1=CC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04915988

Procedure details

Sodium cyclopentadienide is prepared by using 30 g of fine sodium beads (a two fold excess) and 50 ml of monomeric cyclopentadiene in 500 ml of tetrahydrofuran (THF). This solution is then transferred to another vessel (away from excess sodium) and stirred while adding 60 ml of isopropyl bromide from a dropping funnel. After completion the NaBr is allowed to settle. The slightly yellow solution containing isopropylcyclopentadiene is then transferred to a still pot for the separation of THF by fractional distillation. Pure isopropylcyclopentadiene thus produced is mixed with prepurified argon and passed downwardly through a vertical quartz tube 1/2 in o.d. which is heated electrically to 500°-600° C. by an electrical resistance heater in a tube furnace mounted vertically. Strontium metal chips are supported in the quartz tube by a platinum foil with many holes on it at a tube constriction. The product, which flows down the tube walls as a viscous liquid, is collected in a three-necked flask connected to the bottom end of the tube.

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.C(Br)(C)C.[Na+:11].[Br-].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>O1CCCC1>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Na+:11].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14] |f:3.4,7.8,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Br-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C1=CC=CC1

|

Step Seven

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solution is then transferred to another vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

still pot for the separation of THF

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[CH-]1C=CC=C1.[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C1=CC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |